DEA NONOate mechanism of nitric oxide release
DEA NONOate mechanism of nitric oxide release
An In-depth Technical Guide to the Mechanism of Nitric Oxide Release from DEA/NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, commonly known as NONOates, represent a critical class of nitric oxide (NO) donor compounds extensively utilized in biomedical research. Their utility stems from their ability to release NO spontaneously under physiological conditions in a predictable, first-order manner. Among the most widely used is DEA/NONOate (Diethylamine NONOate; Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate), valued for its relatively short half-life and well-characterized decomposition kinetics.[1][2] This guide provides a detailed examination of the core mechanism of NO release from DEA/NONOate, presenting quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for the scientific community.
Core Mechanism of NO Release
The release of nitric oxide from DEA/NONOate is a spontaneous, pH-dependent decomposition process that follows first-order kinetics.[3][4] The compound consists of a diethylamine (B46881) nucleophile adducted to a [N(O)NO]⁻ functional group.[1][5]
Stability and Storage: DEA/NONOate is stable as a crystalline solid and in alkaline aqueous solutions (pH > 8.0), which prevents its protonation-triggered decomposition.[5][6] For experimental use, stock solutions are typically prepared in 0.01 M NaOH and can be stored for short periods at low temperatures (0°C to -20°C).[5][6]
Decomposition Pathway: The decomposition is initiated upon lowering the pH, typically by diluting the alkaline stock solution into a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).[5][6] The process involves the protonation of the diazeniumdiolate functional group, leading to an unstable intermediate that rapidly fragments to release two molecules of nitric oxide and the parent diethylamine.[7][8] The decomposition is nearly instantaneous at pH 5.0.[5][6]
Caption: Decomposition pathway of DEA/NONOate.
Quantitative Data on NO Release
The kinetics of NO release from DEA/NONOate have been precisely quantified, making it a reliable tool for delivering known amounts of NO over a specific timeframe.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 2 minutes | pH 7.4, 37°C | [3][4][6] |
| 3.9 ± 0.2 minutes | pH 7.4, 37°C | [9] | |
| 16 minutes | pH 7.4, 22-25°C | [3][4][6] | |
| NO Release Stoichiometry | 1.5 moles of NO per mole of DEA/NONOate | pH 7.4 | [3][4][6][10] |
| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [10][11] |
| Decomposition Activation Energy | ~100 kJ/mol | - | [10][11] |
| UV Absorbance (λmax) | 250 nm | Aqueous Solution | [6][12] |
| Molar Extinction Coefficient (ε) | 6,500 M⁻¹cm⁻¹ | at 250 nm | [6][13] |
Experimental Protocols
Accurate and reproducible results in studies using DEA/NONOate depend on proper handling and measurement techniques.
Preparation of DEA/NONOate Solutions
-
Stock Solution (Alkaline): Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving crystalline DEA/NONOate in ice-cold, deoxygenated 0.01 M NaOH.[14] Purging the solvent with an inert gas (e.g., nitrogen or argon) is recommended to prevent premature reactions.[6] This alkaline stock is stable and can be stored for short periods.
-
Working Solution: To initiate NO release, dilute an aliquot of the alkaline stock solution into a pre-warmed (e.g., 37°C) aqueous buffer of the desired pH (typically pH 7.0-7.4).[6] The final concentration will depend on the experimental requirements.
Measurement of DEA/NONOate Decomposition
The decomposition of DEA/NONOate can be monitored by tracking the disappearance of the parent compound.
-
Method: UV-Vis Spectrophotometry.
-
Protocol:
-
Prepare a working solution of DEA/NONOate in a quartz cuvette containing buffer at the desired pH and temperature.
-
Immediately place the cuvette in a spectrophotometer.
-
Monitor the decrease in absorbance at 250 nm over time.[6][13]
-
The first-order rate constant (k) can be calculated from the slope of a plot of ln(Absorbance) versus time. The half-life is then calculated as t½ = 0.693/k.
-
Measurement of Nitric Oxide Release
Several methods can be employed to directly or indirectly quantify the NO released.
Caption: Experimental workflow for measuring NO release.
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Electrochemical Detection:
-
Principle: Utilizes an NO-selective electrode to directly measure the concentration of NO in real-time.[15]
-
Protocol: Calibrate the NO electrode according to the manufacturer's instructions. Place the electrode in the buffered DEA/NONOate solution and record the current or potential, which corresponds to the NO concentration.[14]
-
-
Hemoglobin Assay:
-
Principle: Measures the conversion of oxyhemoglobin (HbO₂) to methemoglobin (metHb) by NO, which can be monitored spectrophotometrically.[9]
-
Protocol: Add DEA/NONOate to a solution containing a known concentration of HbO₂. Record the change in the absorption spectrum over time. The concentration of NO released can be calculated from the amount of metHb formed.
-
-
Fluorescent Probes:
-
Principle: Employs NO-sensitive fluorescent dyes, such as 4,5-diaminofluorescein (B163784) (DAF-2), which fluoresce upon reacting with an intermediate formed from NO oxidation.[16]
-
Protocol: Incubate the experimental system (e.g., cells) with the diacetate form of the probe (DAF-2 DA), which is cell-permeable. After de-esterification inside the cell, add the DEA/NONOate solution. Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope.
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Application in Signaling Pathway Research
DEA/NONOate is a valuable tool for investigating NO-mediated signaling, particularly the canonical soluble guanylate cyclase (sGC) pathway. Exogenous NO from DEA/NONOate mimics endogenously produced NO, activating sGC and leading to downstream physiological effects.[1][17]
Caption: Activation of the sGC-cGMP pathway by DEA/NONOate.
Conclusion
DEA/NONOate serves as a cornerstone for research involving nitric oxide due to its well-defined and predictable mechanism of NO release. Its pH-dependent, first-order decomposition allows for the controlled delivery of NO, enabling precise studies of its physiological and pathophysiological roles. By understanding the core principles of its chemistry, kinetics, and the appropriate experimental methodologies for its use, researchers can effectively harness DEA/NONOate as a powerful tool in drug development and fundamental biological science.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
